Product packaging for 2-(4-Chloro-2-fluorophenyl)ethanimidamide(Cat. No.:CAS No. 1260779-47-2)

2-(4-Chloro-2-fluorophenyl)ethanimidamide

Cat. No.: B2806675
CAS No.: 1260779-47-2
M. Wt: 186.61
InChI Key: MKRQPYZYDDGIGJ-UHFFFAOYSA-N
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Description

Contextualization within Amidine and Organohalogen Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, making them nitrogen analogues of carboxylic acids. They are recognized for their basicity, which is significantly stronger than that of amides, a property that allows them to be protonated under physiological conditions, a key feature in many biological interactions. The synthesis of amidines is a well-established area of organic chemistry, with methods such as the Pinner reaction and the direct addition of amines to nitriles being common routes. core.ac.uk In recent years, more advanced methods, including transition metal-catalyzed approaches, have been developed to improve efficiency and substrate scope. uoregon.edu

Organohalogen compounds, which feature at least one carbon-halogen bond, are ubiquitous in both natural and synthetic chemistry. nih.gov The inclusion of halogens such as fluorine and chlorine into organic molecules can profoundly alter their physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The carbon-halogen bond's nature varies with the specific halogen, influencing the compound's reactivity and potential for non-covalent interactions like hydrogen bonding and the increasingly recognized halogen bonding.

Significance of Halogenated Phenyl Moieties in Chemical Biology and Medicinal Chemistry

The presence of a 4-chloro-2-fluorophenyl group in 2-(4-Chloro-2-fluorophenyl)ethanimidamide is of particular note due to the established importance of such moieties in drug design and chemical biology. Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological profiles.

Fluorine, for instance, is often used to block metabolic oxidation at specific positions, thereby increasing the drug's half-life. Its high electronegativity can also modulate the acidity of nearby functional groups and influence conformational preferences. Chlorine, being larger and more polarizable, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. This interaction has been identified as a crucial factor in the binding of ligands to various protein targets, including kinases and proteases.

The specific substitution pattern on the phenyl ring is also critical. The positions of the chloro and fluoro substituents in this compound would dictate its electronic properties and steric profile, which in turn would influence its interaction with biological macromolecules. The study of quantitative structure-activity relationships (QSAR) often reveals that the nature and position of halogen substituents are key determinants of a compound's biological activity.

Overview of Scholarly Investigation Areas for the Compound Class

While specific research on this compound is not extensively documented in publicly available literature, the broader class of substituted phenyl ethanimidamides has been investigated in several contexts. These areas of scholarly inquiry provide a framework for understanding the potential research interest in this specific compound.

Table 1: Potential Research Areas for Substituted Phenyl Ethanimidamides

Research AreaFocus of InvestigationRationale
Antimicrobial Agents Development of new antibiotics and antifungals.Amidines are known to possess antimicrobial properties, and halogenation can enhance this activity.
Antiparasitic Drugs Discovery of treatments for diseases like leishmaniasis and trypanosomiasis.Aromatic amidines have a history of use as antiparasitic agents.
Enzyme Inhibition Targeting specific enzymes involved in disease pathways.The amidine group can act as a bioisostere for other functional groups and participate in key binding interactions within enzyme active sites.
Receptor Modulation Designing ligands for G-protein coupled receptors (GPCRs) and ion channels.The structural features of substituted phenyl ethanimidamides make them potential candidates for receptor binding.
Synthetic Building Blocks Use as intermediates in the synthesis of more complex molecules.The reactivity of the amidine group allows for its conversion into various heterocyclic systems of medicinal importance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFN2 B2806675 2-(4-Chloro-2-fluorophenyl)ethanimidamide CAS No. 1260779-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRQPYZYDDGIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 2 4 Chloro 2 Fluorophenyl Ethanimidamide and Analogues

Reaction Mechanism Studies in the Formation of Amidamides and Related Heterocycles

The synthesis of amidamides, such as N-(4-chlorophenyl)ethanimidamide, a related analogue, can be achieved through various synthetic routes. One common method involves the reaction of a substituted aniline (B41778) with an appropriate nitrile in the presence of a strong acid catalyst. For instance, the synthesis of N-(p-chlorophenyl)acetamidine has been described by bubbling hydrogen chloride gas through a solution of p-chloroaniline in acetonitrile (B52724). nih.gov This process leads to the formation of a precipitate which, upon refluxing, yields the desired amidamide. nih.gov The reaction mechanism likely involves the protonation of the nitrile by the strong acid, which increases its electrophilicity and facilitates the nucleophilic attack by the amino group of the aniline derivative. Subsequent rearrangement and deprotonation result in the final amidamide product.

The versatility of amidamides as intermediates is evident in their use for the synthesis of various heterocyclic compounds. For example, N-(substituted phenyl)-2-chloroacetamides are recognized as important precursors in the synthesis of derivatives like (quinolin-8-yloxy) acetamide (B32628) and 2,5-piperazinedione. nih.gov The formation of such heterocycles often involves intramolecular cyclization reactions, where the amidamide functional group plays a crucial role. The specific reaction pathways and the nature of the resulting heterocyclic systems are highly dependent on the substituents present on the aromatic ring and the reaction conditions employed.

Elucidation of Molecular Mechanisms in Preclinical Biological Models

The biological activity of compounds structurally related to 2-(4-chloro-2-fluorophenyl)ethanimidamide has been a subject of significant research, with studies focusing on their interactions with various cellular components and pathways.

Enzymatic Pathways and Catalytic Inhibition

Analogues of this compound have been investigated for their potential to inhibit enzymatic activity. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a benzamide (B126) derivative, has demonstrated potent inhibitory activity against histone deacetylases (HDACs). nih.govnih.gov Specifically, FNA exhibited selectivity for class I HDACs (HDAC1, 2, and 3), with a particularly strong inhibitory effect on HDAC3, showing an IC50 value of 95.48 nM. nih.govnih.gov Such findings suggest that compounds with similar structural motifs may interfere with enzymatic pathways that are crucial for cell cycle regulation and gene expression. The mechanism of inhibition often involves the interaction of the compound with the active site of the enzyme, preventing its normal catalytic function.

CompoundTarget EnzymeIC50 (nM)Reference
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC395.48 nih.govnih.gov

Receptor-Mediated Signaling Modulation

The interaction of small molecules with cellular receptors is a key mechanism for modulating signaling pathways. Analogues of the target compound have been studied for their ability to bind to and affect the function of various receptors. For instance, a class of compounds known as imidazopyridine acetamides, which share some structural similarities with the subject compound, have been developed as ligands for the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov One such compound, [11C]PBR7, was found to have a high affinity for PBR with a Ki value of 0.2 nM. nih.gov Benzodiazepine receptors are known to be involved in a variety of physiological processes, and their modulation can have significant effects on cellular function. nih.gov The binding of a ligand to its receptor can either activate or inhibit the downstream signaling cascade, leading to a physiological response.

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
[11C]PBR7Peripheral Benzodiazepine Receptor (PBR)0.2 nih.gov

Cellular Target Engagement and Pathway Perturbation

The engagement of a small molecule with its cellular target is a critical step in its mechanism of action. Studies on related compounds have demonstrated significant effects on cellular pathways, particularly those involved in cell proliferation. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their antiproliferative activities. nih.gov Similarly, the in vitro antiproliferative activities of functionalized alkyl chlorodihydropyran derivatives have been examined in human solid tumor cell lines, showing an enhancement in cytotoxicity compared to their parent compounds. nih.gov These findings indicate that such compounds can perturb cellular pathways that are essential for cell growth and survival, potentially leading to apoptosis or cell cycle arrest. The promotion of apoptosis and G2/M phase arrest has been observed in HepG2 cells treated with N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide. nih.govnih.gov

Compound/Compound ClassCellular EffectCell LinesReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntiproliferative activityNot specified nih.gov
Functionalized alkyl chlorodihydropyran derivativesEnhanced cytotoxicityA2780, SW1573, WiDr nih.gov
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamidePromotion of apoptosis and G2/M phase arrestHepG2 nih.govnih.gov

Molecular Interactions with Biomolecules (e.g., DNA cleavage)

The biological effects of a compound are often mediated by its direct interaction with biomolecules. In the case of N-(4-chlorophenyl)ethanimidamide, crystallographic studies have revealed the importance of hydrogen bonding in its crystal structure. nih.gov The molecule forms a two-dimensional array through N—H⋯N and N—H⋯Cl hydrogen-bonding interactions. nih.gov While this provides insight into intermolecular interactions in a crystalline state, it also suggests the potential for similar hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids. The specific nature of these interactions will depend on the three-dimensional structure of both the small molecule and its biological target. The formation of such non-covalent bonds is often a key determinant of the affinity and specificity of a drug-target interaction.

Structure Activity Relationship Sar Studies of 2 4 Chloro 2 Fluorophenyl Ethanimidamide Derivatives

Contribution of the Ethanimidamide Functional Group to Biological Efficacy

No research was identified that specifically investigates the role of the ethanimidamide functional group in the biological activities of 2-(4-Chloro-2-fluorophenyl)ethanimidamide. The ethanimidamide moiety, characterized by a carbon-nitrogen double bond and an amino group, is known to be a key pharmacophore in various biologically active compounds, often participating in hydrogen bonding and other crucial interactions with biological targets. However, without specific studies on this molecule, any discussion on its contribution would be speculative.

Positional and Substituent Effects on the 4-Chloro-2-fluorophenyl Ring

The influence of the chloro and fluoro substituents at the 4- and 2-positions of the phenyl ring, respectively, is a critical aspect of SAR studies. These halogen atoms can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. However, no comparative studies on positional isomers or the effects of alternative substituents on the phenyl ring of this compound have been found in the available literature.

Conformational Analysis and Ligand-Target Interactions

Detailed conformational analysis and studies on the specific ligand-target interactions of this compound are not publicly available. Understanding the three-dimensional structure of the molecule and how it interacts with its biological target at the molecular level is essential for rational drug design and optimization.

Exploration of Structural Space through Analogue Synthesis and Evaluation

The synthesis and biological evaluation of analogues of this compound, a common strategy to explore the structural space and identify compounds with improved properties, have not been reported in the accessible scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specific to this compound and its derivatives were found. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity, providing predictive models to guide the design of new, more potent molecules.

Future Research Directions and Translational Perspectives

Development of Next-Generation Amide and Amidine Scaffolds

The development of novel therapeutic agents often relies on the iterative improvement of existing chemical scaffolds. Both amides and their corresponding imine derivatives, amidines, are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.gov The 2-(4-Chloro-2-fluorophenyl)ethanimidamide scaffold presents a foundational structure from which next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties can be designed.

Future efforts in this area could focus on several key strategies for scaffold modification and diversification. These include:

Bioisosteric Replacement: The amide and amidine functionalities are themselves bioisosteres, with the amidine group offering a different hydrogen bonding profile that can be exploited to modulate target engagement. ebi.ac.uk Further modifications could involve replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new binding interactions and improve properties like solubility.

Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different one while maintaining the key pharmacophoric features. For this compound, this could involve replacing the ethanimidamide linker with other functionalities that mimic its spatial arrangement and electronic properties.

Fragment-Based Growth: The 4-chloro-2-fluorophenyl group can be considered a starting fragment. By identifying its binding interactions with a biological target, new chemical entities can be "grown" from this fragment, adding functional groups to enhance affinity and specificity.

StrategyDescriptionPotential Application to this compound
Bioisosteric Replacement Substitution of a functional group with another that has similar physicochemical properties.Replacing the phenyl ring with a pyridine (B92270) or other heterocycle to alter solubility and target interactions.
Scaffold Hopping Replacing the core molecular framework with a novel one while preserving key binding elements.Designing new linkers to replace the ethanimidamide moiety that maintain the spatial orientation of the phenyl group.
Fragment-Based Growth Building upon a small molecular fragment that is known to bind to a target.Using the 4-chloro-2-fluorophenyl fragment as a starting point to elaborate more complex and potent molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. frontiersin.orgnih.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds, generating novel molecular structures, and identifying promising candidates for synthesis and testing. nih.gov

For a compound like this compound, AI and ML can be applied in several ways to guide future research:

Predictive Modeling: Machine learning models can be trained on large datasets of known bioactive molecules to predict the potential biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of novel derivatives of the this compound scaffold. This can help prioritize which compounds to synthesize, saving time and resources.

Generative Models: AI-powered generative models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired attributes (e.g., high affinity for a specific target, low toxicity), the model can generate a library of novel compounds for further evaluation.

Target Identification: AI algorithms can analyze large biological datasets to identify potential protein targets for a given small molecule. This could help to elucidate the mechanism of action of this compound and suggest new therapeutic applications. Ion channels, for example, are a class of proteins where AI is being increasingly used to predict drug interactions and accelerate the discovery of new modulators. landing.aisydney.edu.au

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute in many cases. Multi-target-directed ligands (MTDLs) are compounds that are rationally designed to engage with two or more distinct biological targets. nih.gov

The this compound scaffold, with its potential for modification, is well-suited for the development of MTDLs. For instance, in the context of neuroinflammation, which is implicated in both chronic pain and Alzheimer's disease, a multi-target approach could be particularly beneficial. nih.govnih.govconsensus.app A hypothetical MTDL derived from this scaffold might be designed to simultaneously modulate a purinergic receptor like P2X7, which is involved in inflammatory signaling, and another target involved in neuronal protection or neurotransmission. frontiersin.orgresearchgate.net

ApproachDescriptionRelevance to this compound
Polypharmacology A single compound acting on multiple biological targets.Derivatives could be screened against a panel of targets to identify and optimize multi-target activity.
Multi-Target-Directed Ligands (MTDLs) Rational design of a single molecule to interact with two or more specific targets.The scaffold could be elaborated with additional pharmacophores to target multiple pathways in complex diseases.

Advanced Preclinical Characterization Techniques for Biological Activity

A thorough understanding of a compound's biological activity is crucial for its translation into a therapeutic agent. Advanced preclinical characterization techniques provide detailed insights into a molecule's mechanism of action, target engagement, and effects in relevant biological systems.

For this compound and its future derivatives, a comprehensive preclinical evaluation would likely involve a suite of modern techniques:

High-Content Imaging: This automated microscopy-based technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of a compound's effects on cell health, morphology, and signaling pathways.

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample, such as a cell lysate or even in living cells. This can be a powerful tool for target identification and validation.

Animal Models of Disease: The evaluation of a compound's efficacy and safety in relevant animal models is a critical step in preclinical development. For a compound with potential activity in neuroinflammation, models of neuropathic pain or Alzheimer's disease would be appropriate. nih.gov Humanized mouse models are also becoming increasingly important for predicting human responses. portlandpress.com

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a 3D arrangement that mimics the structure and function of human organs. They offer a more physiologically relevant in vitro model for testing drug efficacy and toxicity compared to traditional cell cultures.

Application in Chemical Probe Development

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. The development of high-quality chemical probes is essential for advancing our understanding of biology and for validating new drug targets.

The this compound scaffold could serve as a starting point for the development of chemical probes for a variety of targets. The amidine functionality, for instance, can be a useful feature in a chemical probe due to its ability to participate in hydrogen bonding interactions. frontiersin.org

The development of a chemical probe from this scaffold would involve several steps:

Identification of a Potent and Selective Ligand: Through medicinal chemistry efforts, a derivative of this compound would be optimized for high affinity and selectivity for a specific protein target.

Attachment of a Reporter Tag: The optimized ligand would then be modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinking group. This tag allows for the detection and isolation of the target protein.

Validation of the Probe: The final chemical probe would be rigorously validated to ensure that it retains its potency and selectivity for the target and that the reporter tag does not interfere with its activity.

Such a probe could then be used in a variety of applications, including target engagement studies, cellular imaging, and affinity-based protein profiling. For example, a radiolabeled version of a potent and selective antagonist for the P2X7 receptor could be used as a probe in positron emission tomography (PET) imaging to study neuroinflammation in living subjects. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-Chloro-2-fluorophenyl)ethanimidamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution followed by amidine formation. Key steps include:
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization with solvents like ethanol/water mixtures to isolate the compound .
  • Purity Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>95%) using HPLC with a C18 reverse-phase column .
  • Optimization : Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) :
  • ¹H NMR : Expect aromatic protons in the δ 7.2–7.8 ppm range (split patterns due to chloro and fluoro substituents) and amidine protons at δ 2.5–3.5 ppm .
  • FT-IR : Look for C=N stretch (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HRMS : Calculate exact mass (C₈H₇ClF₂N₂) and compare with observed m/z .

Q. What theoretical frameworks guide the investigation of this compound’s reactivity?

  • Methodological Answer :
  • Molecular Orbital Theory : Predict regioselectivity in electrophilic substitution reactions (e.g., fluorination vs. chlorination effects on aromatic rings) .
  • Hammett Equation : Quantify electronic effects of substituents on reaction rates in derivative synthesis .
  • DFT Calculations : Model transition states for amidine hydrolysis or nucleophilic attacks .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Use a 2³ factorial design to evaluate three factors (temperature, catalyst concentration, reaction time) at two levels:
FactorLow Level (-1)High Level (+1)
Temperature60°C80°C
Catalyst (mol%)1%3%
Time (hours)1224
  • Analyze yield and purity via ANOVA to identify significant interactions . For example, higher catalyst loading may reduce reaction time but increase byproducts.

Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against enzyme active sites (e.g., kinases) using flexible ligand docking and score binding affinities (ΔG) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes and hydrogen-bonding networks .
  • QSAR Models : Corporate electronic descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .

Q. How should researchers address contradictions in thermodynamic data obtained from different analytical methods?

  • Methodological Answer :
  • Cross-Validation : Compare DSC (melting point) with TGA (decomposition profile) to resolve discrepancies in thermal stability .
  • Error Analysis : Calculate standard deviations across triplicate measurements and use t-tests to assess significance .
  • Theoretical Alignment : Reconcile experimental data with computational predictions (e.g., Gibbs free energy from DFT vs. calorimetry) .

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